N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17962542
InChI: InChI=1S/C17H23NO4/c1-5-9-14(15(19)22-17(2,3)4)18-16(20)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20)
SMILES:
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester

CAS No.:

Cat. No.: VC17962542

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester -

Specification

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl 2-(phenylmethoxycarbonylamino)pent-4-enoate
Standard InChI InChI=1S/C17H23NO4/c1-5-9-14(15(19)22-17(2,3)4)18-16(20)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20)
Standard InChI Key OKKSYJSWEXJTOY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(CC=C)NC(=O)OCC1=CC=CC=C1

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

  • Benzyloxycarbonyl (Z) Group: Protects the α-amino group via a carbamate linkage, stable under basic conditions but cleavable via catalytic hydrogenation.

  • tert-Butyl Ester: Shields the carboxyl group, offering acid-labile protection that resists hydrolysis under neutral or alkaline conditions.

  • Allyl Side Chain: Introduces a C₃H₅ moiety at the glycine β-carbon, enabling regioselective functionalization through olefin metathesis or radical additions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₅NO₅
Molecular Weight335.4 g/mol
SolubilityDichloromethane, Ethyl Acetate
StabilityHydrolytically stable (pH 4–9)

Synthetic Methodologies

Stepwise Protection Strategy

Synthesis proceeds via sequential protection of L-allylglycine’s amino and carboxyl groups:

  • Amino Protection: Treatment with benzyl chloroformate (Cbz-Cl) in biphasic conditions (water/dichloromethane) using sodium bicarbonate as a base yields N-Cbz-L-allylglycine.

  • Carboxyl Protection: Esterification with tert-butanol under anhydrous conditions, catalyzed by dicyclohexylcarbodiimide (DCC), forms the tert-butyl ester.

Key Reaction Conditions:

  • Temperature: 0–25°C for Cbz protection; room temperature for esterification.

  • Yields: 85–92% after chromatography (hexane/ethyl acetate gradient).

Industrial-Scale Production

Continuous flow reactors enhance efficiency by minimizing side reactions and improving heat transfer. Automated systems achieve >90% purity with throughputs exceeding 50 kg/day.

Chemical Reactivity and Applications

Deprotection Dynamics

  • Z Group Removal: Catalytic hydrogenation (H₂, Pd/C) or acidolysis (TFA) liberates the free amine without altering the allyl moiety.

  • tert-Butyl Ester Hydrolysis: Concentrated HCl in dioxane (0°C, 2 h) cleaves the ester to yield the carboxylic acid.

Functionalization Pathways

  • Olefin Metathesis: Grubbs catalyst-mediated cross-metathesis with alkenes forms conjugated dienyl derivatives, valuable in peptidomimetics.

  • Amide Formation: Zn(OAc)₂-catalyzed aminolysis converts the ester to amides at 40°C (48 h, >90% yield).

Table 2: Comparative Analysis of Protecting Groups

Protecting GroupStability ProfileDeprotection MethodCompatibility
Z (Cbz)Base-stable, acid-labileH₂/Pd-C or TFAOrthogonal to Fmoc
tert-Butyl EsterAcid-labile, base-stableHCl/dioxaneCompatible with Z/Boc

Applications in Peptide and Medicinal Chemistry

Peptide Synthesis

The compound serves as a building block for introducing unsaturated amino acids into peptides. For example, Heck reactions with aryl halides yield aryl-substituted allylglycine residues, enhancing conformational diversity.

Drug Discovery

  • Neuroprotective Agents: Allylglycine derivatives modulate glutamate decarboxylase, showing promise in epilepsy models.

  • Anticancer Scaffolds: Functionalization via click chemistry generates triazole-linked conjugates with tubulin-binding activity.

Recent Advances and Research Findings

Enantioselective Modifications

Ru-catalyzed asymmetric hydrogenation of the allyl group achieves >99% enantiomeric excess, critical for chiral peptide therapeutics.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste, achieving 88% yield in 30 minutes under ball-milling conditions.

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